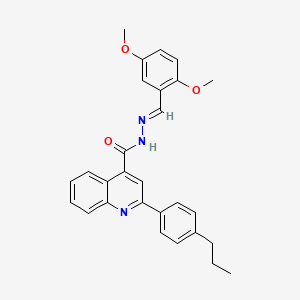
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide, also known as DQP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has also been shown to modulate the activity of certain signaling pathways, including the JNK pathway, which is involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the modulation of cellular signaling pathways, and the protection of neurons from oxidative stress. N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has several advantages for lab experiments, including its high purity and stability, its fluorescent properties, and its potential as a neuroprotective agent. However, N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for cancer and neurodegenerative diseases, and the exploration of its mechanism of action and cellular targets. Additionally, further studies are needed to determine the optimal dosage and administration of N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide for different applications.
Méthodes De Synthèse
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide can be synthesized using various methods, including the reaction of 2,5-dimethoxybenzaldehyde, 4-propylphenylhydrazine, and 4-quinolinecarboxylic acid hydrazide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide. This synthesis method has been used in several studies to obtain N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide for further research.
Applications De Recherche Scientifique
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has been tested for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In biochemistry, N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has been studied for its potential as a fluorescent probe for detecting metal ions in biological samples. In neuroscience, N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has been investigated for its potential as a neuroprotective agent and has shown promising results in protecting neurons from oxidative stress.
Propriétés
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(4-propylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-4-7-19-10-12-20(13-11-19)26-17-24(23-8-5-6-9-25(23)30-26)28(32)31-29-18-21-16-22(33-2)14-15-27(21)34-3/h5-6,8-18H,4,7H2,1-3H3,(H,31,32)/b29-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUBVZPWYURROB-RDRPBHBLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[4-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5752456.png)

![S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5752469.png)



![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5752510.png)
![ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5752518.png)
![ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5752520.png)


